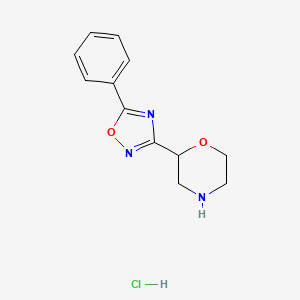

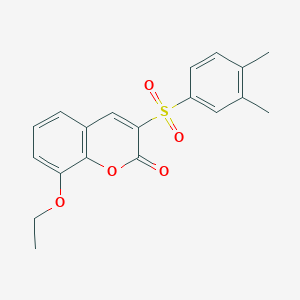

![molecular formula C20H18N2O4 B2375859 ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate CAS No. 496960-32-8](/img/structure/B2375859.png)

ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The synthesis of indole derivatives has been a topic of interest in the chemical community due to their biological significance .Molecular Structure Analysis

Imidazole, a related compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community . For instance, the installation of the gramine side chain on certain compounds using N, N -dimethylmethylene ammonium chloride in acetic acid, and elimination of the tosyl masking group, affords certain indole derivatives .Physical And Chemical Properties Analysis

Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Hydrogen-Bonded Supramolecular Structures

Research demonstrates that derivatives of ethyl 4-amino benzoate can form hydrogen-bonded supramolecular structures. For example, in a study by Portilla et al. (2007), molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked by hydrogen bonds into a chain of edge-fused and alternating rings, suggesting potential applications in materials science and molecular engineering Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007.

Photolabile Protecting Group in Photolysis

Lin and Abe (2021) synthesized a chromophore, 2-(4-nitrophenyl)-1H-indole, as a photolabile protecting group. They explored its potential in releasing benzoic acid upon photolysis, indicating its use in photochemical transformations Qianghua Lin & M. Abe, 2021.

Synthesis of Indole Derivatives

Maklakov et al. (2002) developed a method for synthesizing indole compounds, including derivatives of 2-(4-amino-2-methyl-1H-indol-3-yl)- and 2-(6-amino-2-methyl-1H-indol-3-yl)acetic acids. This research contributes to the development of new compounds in medicinal chemistry S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002.

Nonlinear Optical Properties

Abdullmajed et al. (2021) studied Schiff base compounds derived from ethyl-4-amino benzoate, exploring their nonlinear optical properties. This research is significant in the field of materials science, particularly in developing optical limiters Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, & C. A. Emshary, 2021.

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines, including ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, and evaluated their antimicrobial activities. Such research is vital in the development of new antimicrobial agents N. Desai, P. N. Shihora, & D. Moradia, 2007.

将来の方向性

The development of new drugs that overcome current public health problems is necessary . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, the study of indole derivatives and related compounds continues to be a promising area of research.

特性

IUPAC Name |

ethyl 4-[[2-(3-formylindol-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-2-26-20(25)14-7-9-16(10-8-14)21-19(24)12-22-11-15(13-23)17-5-3-4-6-18(17)22/h3-11,13H,2,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVFSQSKVDIRAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)

![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)

![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)